3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide
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Overview
Description
3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide is a synthetic organic compound belonging to the class of dichlorobenzamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with an appropriate amine compound. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the desired product . The reaction conditions are optimized to achieve high yields and purity of the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The starting materials, such as 3,4-dichlorobenzoyl chloride and the amine, are sourced from reliable suppliers and undergo rigorous quality checks before use .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional groups .
Scientific Research Applications
3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)-3-nitrophenyl)benzamide
Uniqueness
3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide is unique due to its specific substitution pattern and the presence of both dichlorobenzoyl and benzamide groups.
Properties
Molecular Formula |
C19H18Cl4N2O2 |
---|---|
Molecular Weight |
448.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide |
InChI |
InChI=1S/C19H18Cl4N2O2/c1-19(2,9-24-17(26)11-3-5-13(20)15(22)7-11)10-25-18(27)12-4-6-14(21)16(23)8-12/h3-8H,9-10H2,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
PGAYYGCTQOSCLL-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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